molecular formula C6H11NO3 B1623079 4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid CAS No. 412320-71-9

4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B1623079
CAS No.: 412320-71-9
M. Wt: 145.16 g/mol
InChI Key: VVGDGTNZNREEHN-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One of the synthetic strategies used is ring construction from different cyclic or acyclic precursors . Another method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This feature allows it to efficiently explore the pharmacophore space due to sp3-hybridization . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine compounds are involved in various chemical reactions. For instance, the Knoevenagel Condensation involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . In the presence of carboxylic acid groups, the Doebner Modification, which includes a pyridine-induced decarboxylation, is possible .


Physical and Chemical Properties Analysis

Pyrrolidine compounds exhibit various physical and chemical properties. For instance, carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .

Scientific Research Applications

Electrochemical Reduction and Synthetic Applications

4-(Hydroxymethyl)pyrrolidine-3-carboxylic acid derivatives have been studied for their electrochemical properties and synthetic utility. For instance, the electroreduction of functional groups on pyridine rings, including hydroxymethyl groups, demonstrates the feasibility of using such derivatives in the synthesis of complex organic compounds. The reduction mechanisms and synthetic scope of these reactions suggest the potential for creating novel compounds with significant applications in organic synthesis and pharmaceuticals (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Catalysis and Asymmetric Reactions

4-Hydroxymethylpyrrolidine-3-carboxylic acid derivatives have found use as organocatalysts for asymmetric reactions. These derivatives, particularly when incorporated into amino acids and amino amides with specific functional groups, facilitate various asymmetric organic transformations, including aldol reactions and Michael additions. Their application in green chemistry is highlighted by their role as recyclable catalysts, offering a sustainable approach to chemical synthesis (Zlotin, 2015).

Material Science and Optical Properties

In material science, derivatives of this compound contribute to the development of novel materials with unique properties. For example, lanthanide clusters incorporating hydroxymethylpyridine units exhibit both magnetic and optical properties, making them candidates for applications in data storage and luminescent materials. The dual physical properties of these compounds underscore their potential in creating advanced materials for technology and research (Alexandropoulos et al., 2011).

Luminescent Sensing

Lanthanide complexes formed with this compound derivatives demonstrate promising applications in luminescent sensing. These complexes can be tailored to exhibit specific fluorescence responses to various stimuli, including changes in pH and the presence of metal ions. The unique fluorescence properties of these complexes, coupled with their sensitivity to environmental changes, highlight their potential use in developing new sensors and diagnostic tools (Tang Rui-ren et al., 2006).

Safety and Hazards

Pyrrolidine compounds can pose certain safety risks. For instance, they are highly flammable and can cause severe skin burns and eye damage . They are harmful if swallowed or inhaled . Therefore, it is recommended to avoid contact with skin and eyes, wear impervious gloves and safety glasses, and use dry clean up procedures to avoid generating dust .

Properties

IUPAC Name

4-(hydroxymethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-3-4-1-7-2-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGDGTNZNREEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398886
Record name 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412320-71-9
Record name 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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